Product packaging for H-Ala-OEt.HCl(Cat. No.:CAS No. 1115-59-9)

H-Ala-OEt.HCl

Cat. No.: B555103
CAS No.: 1115-59-9
M. Wt: 153.61 g/mol
InChI Key: JCXLZWMDXJFOOI-WCCKRBBISA-N
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Description

Historical Context and Evolution of Amino Acid Ester Research

The study of amino acid esters is intrinsically linked to the broader history of peptide chemistry and the quest to understand the formation of life's fundamental polymers. Early research focused on methods to protect the reactive functional groups of amino acids—the amino and carboxyl groups—to facilitate the controlled formation of peptide bonds. The esterification of the carboxylic acid group proved to be an effective strategy. The hydrochloride salt form of amino acid esters, like L-alanine ethyl ester hydrochloride, offered improved stability and handling characteristics compared to the free base form. ontosight.ai

The synthesis of amino acid ethyl esters, including that of L-alanine, has been a subject of methodological refinement over the years. A common and established method involves the direct esterification of the amino acid with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride. chemicalbook.comscielo.br This process, often followed by recrystallization, yields the desired ester hydrochloride salt in high purity. chemicalbook.com

More broadly, research into amino acid esters has been central to theories on prebiotic chemistry. Scientists have explored how simple molecules like amino acids and hydroxy acids could have reacted under primitive Earth conditions, such as through wet-dry cycles, to form ester links. acs.org These esters are considered crucial intermediates, as they can subsequently react with the amine group of another amino acid to form a peptide bond through an ester-amide exchange, providing a plausible pathway for the emergence of depsipeptides and, eventually, proteins. acs.org The evolution of enzymatic catalysis is also tied to ester chemistry, with studies suggesting that ancestral enzymes may have possessed promiscuous esterase activities that later evolved into more specialized functions. asm.orgoup.com

Significance of L-Alanine Ethyl Ester Hydrochloride as a Chiral Amino Acid Derivative

The chirality of L-alanine ethyl ester hydrochloride, stemming from the L-configuration of the parent amino acid, is a critical feature that underpins its importance in stereoselective synthesis. As a chiral building block, it provides a readily available source of a specific enantiomer, which is fundamental in the construction of chiral drugs and other bioactive molecules. a2bchem.com In pharmaceutical development, the therapeutic activity of a drug is often associated with only one enantiomer, making the use of enantiomerically pure starting materials like L-alanine ethyl ester hydrochloride essential. wiley.com

Its utility extends to the synthesis of other chiral compounds and reagents. For example, it is used in the preparation of enantiomerically pure amino acid ester isocyanates and serves as a precursor for chiral ionic liquids (CILs). wiley.comlabmix24.com These CILs, synthesized from amino acid ester hydrochlorides, are explored for their potential in chiral separations and as media for asymmetric synthesis, demonstrating strong enantiomeric recognition capabilities. wiley.com The defined stereochemistry of L-alanine ethyl ester hydrochloride is thus a cornerstone of its application in creating complex, three-dimensional molecular architectures with specific biological functions.

Overview of Research Trajectories and Academic Relevance

The academic and industrial relevance of L-alanine ethyl ester hydrochloride is demonstrated by its broad application across multiple research domains. Its primary and most established role is in peptide synthesis, where it serves as a protected form of alanine (B10760859), facilitating its incorporation into peptide chains. cymitquimica.com

In pharmaceutical development , it functions as a crucial intermediate in the synthesis of a wide array of drug molecules. chemimpex.com Researchers utilize it to create analogs of bioactive peptides and other compounds, modifying structures to enhance therapeutic efficacy. A significant area of investigation is its use in synthesizing nucleoside phosphoramidates, which have shown potential as antiviral agents against viruses like HIV and hepatitis B. labmix24.com It is also employed in the development of prodrugs to improve the bioavailability of active pharmaceutical ingredients.

In the field of biocatalysis , L-alanine ethyl ester hydrochloride serves as a substrate in enzymatic reactions. For instance, it has been used in the papain-catalyzed polymerization to form poly(L-alanine), a polypeptide whose structural properties can be controlled by reaction conditions like pH. acs.org Such studies provide insight into enzyme mechanisms and the controlled synthesis of biopolymers. acs.org

Beyond pharmaceuticals, its versatility extends to agricultural chemicals , where structural modifications of the molecule can lead to the development of new herbicides and insecticides.

Scope and Objectives of Current Academic Inquiry

Contemporary research continues to build upon the foundational applications of L-alanine ethyl ester hydrochloride while exploring novel uses. A key objective is the synthesis of complex and highly specific therapeutic agents. This includes the ongoing development of antiviral compounds and innovative prodrugs designed to optimize drug delivery and efficacy. labmix24.com

A growing area of interest is its application in advanced materials and diagnostics. For example, hyperpolarized L-alanine ethyl ester has been investigated as a novel pH-sensitive sensor for magnetic resonance imaging (MRI), which could allow for the simultaneous measurement of intracellular and extracellular pH, offering new insights into cellular metabolism and microenvironments.

The study of its role in chemoenzymatic synthesis remains a vibrant field of inquiry. Researchers are focused on using enzymes to perform specific transformations on the molecule, leveraging the high selectivity of biocatalysts to produce optically pure compounds. acs.org The objectives here include not only the synthesis of valuable chemicals but also a deeper understanding of enzyme-substrate interactions and the evolution of enzyme function. asm.org

The physicochemical properties of L-alanine ethyl ester hydrochloride are well-documented and crucial for its application in various synthetic protocols.

Table 1: Physicochemical Properties of L-Alanine Ethyl Ester Hydrochloride

Property Value References
CAS Number 1115-59-9 chemimpex.comlabmix24.com
Molecular Formula C₅H₁₂ClNO₂ a2bchem.comlabmix24.comthermofisher.com
Molecular Weight 153.61 g/mol labmix24.com
Appearance White to off-white solid/crystalline powder ontosight.aichemimpex.com
Melting Point 74.0-83.0 °C thermofisher.com
Solubility Soluble in water and ethanol ontosight.ai

| Optical Rotation [α]²⁰/D | +2.0° to +4.0° (c=2.5 in H₂O) | chemimpex.comtcichemicals.com |

L-Alanine ethyl ester hydrochloride is one of many amino acid esters used in research. A comparison highlights the influence of the amino acid side chain on the compound's properties.

Table 2: Comparison of Various L-Amino Acid Ethyl Ester Hydrochlorides

Compound Name Side Chain Molecular Weight ( g/mol ) Key Applications References
L-Alanine ethyl ester HCl -CH₃ 153.61 Peptide coupling, prodrugs, chiral building block
Glycine (B1666218) ethyl ester HCl -H 139.58 Intermediate in sulfamide (B24259) synthesis
L-Valine ethyl ester HCl -CH(CH₃)₂ 181.68 Synthesis of hypolipidemic agents
L-Leucine ethyl ester HCl -CH₂CH(CH₃)₂ 195.70 Polymer initiators
L-Phenylalanine ethyl ester HCl -CH₂C₆H₅ 229.70 Synthesis of bioactive compounds

| L-Cysteine ethyl ester HCl | -CH₂SH | 185.67 | Thiol-mediated drug delivery | |

Table 3: Mentioned Chemical Compounds

Compound Name
L-Alanine
L-Alanine ethyl ester
L-Alanine ethyl ester hydrochloride
Ethanol
Hydrogen chloride
Glycine ethyl ester hydrochloride
L-Valine ethyl ester hydrochloride
L-Leucine ethyl ester hydrochloride
L-Phenylalanine ethyl ester hydrochloride
L-Cysteine ethyl ester hydrochloride
Nucleoside phosphoramidates
Poly(L-alanine)
L-alanine tert butyl ester bis-(pentafluoroethylsulfonyl) imide
Lithium bis-(pentafluoroethylsulfonyl)imide
2,2,2-Trifluoro-1-(9-anthryl)ethanol
L-Leucine tert butyl ester hydrochloride
3-(4-Nitro-phenyl)-L-alanine ethyl ester hydrochloride
D-Alanine ethyl ester hydrochloride
L-Alanine methyl ester hydrochloride
(2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one
Benzyl (B1604629) chloroformate
Acetone (B3395972) cyanohydrin
Alanylglutamine
DL-Alanine
Hydrolyzed collagen
Whey Protein Concentrate
Whey Protein Isolate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B555103 H-Ala-OEt.HCl CAS No. 1115-59-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-59-9
Record name L-Alanine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1115-59-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alaninate hydrochloride
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Synthetic Methodologies for L Alanine Ethyl Ester Hydrochloride and Its Derivatives

Direct Esterification of L-Alanine with Ethanol (B145695) in the Presence of Hydrochloric Acidbenchchem.comchemicalbook.com

The most common and direct method for synthesizing L-Alanine ethyl ester hydrochloride is the Fischer-Speier esterification of L-Alanine with ethanol. ontosight.ai This reaction utilizes an acid catalyst, typically hydrogen chloride, which serves a dual purpose: it catalyzes the esterification of the carboxylic acid group and protonates the amino group to form the hydrochloride salt, preventing self-amidation and increasing the solubility of the amino acid in the alcohol. ontosight.aiscielo.br

The general procedure involves suspending L-Alanine in an excess of dry ethanol. chemicalbook.com Gaseous hydrogen chloride is then bubbled through the suspension, or concentrated hydrochloric acid is used, followed by heating the mixture. chemicalbook.comscielo.br The reaction leads to the formation of the ethyl ester and its corresponding hydrochloride salt in a single step. ontosight.ai

Optimization of Reaction Conditions: Temperature, Time, and Stoichiometrychemicalbook.com

The efficiency and yield of the direct esterification are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants and catalyst.

Research has demonstrated that refluxing a suspension of L-alanine in dry ethanol after saturation with hydrogen chloride gas for a period of 2 hours can achieve a high yield of 98%. chemicalbook.com Another approach involves refluxing L-alanine in ethanolic hydrogen chloride for 24 hours. scielo.br The optimal conditions aim to drive the equilibrium towards the product side while minimizing the formation of byproducts. The use of excess ethanol not only acts as a reagent but also as the solvent, ensuring the reaction goes to completion.

Optimization of Direct Esterification Conditions
ParameterCondition 1Condition 2Reference
Starting MaterialL-alanine (100 g, 1.12 mol)L-alanine (0.01 mol L-1) chemicalbook.comscielo.br
Solvent/ReagentDry Ethanol (800 ml)Ethanolic Hydrogen Chloride (100 mL) chemicalbook.comscielo.br
CatalystHydrogen Chloride GasHydrogen Chloride (in ethanol) chemicalbook.comscielo.br
TemperatureRefluxReflux (Water Bath) chemicalbook.comscielo.br
Time2 hours24 hours chemicalbook.comscielo.br
Yield98%Not specified chemicalbook.comscielo.br

Purification and Isolation Techniques: Recrystallization from Ethanol-Diethyl Etherchemicalbook.comnih.gov

Following the reaction, the crude product is typically isolated by removing the excess ethanol and catalyst under reduced pressure. scielo.br The resulting solid residue is then purified to remove any unreacted starting material or byproducts.

The most effective and widely reported method for purifying L-Alanine ethyl ester hydrochloride is recrystallization. This is commonly achieved by dissolving the crude product in a minimal amount of hot ethanol and then inducing precipitation by the slow addition of diethyl ether, followed by cooling. chemicalbook.comscielo.br The purified crystalline solid is then washed with anhydrous diethyl ether and dried under vacuum to yield the final product with high purity (≥99%). scielo.br

Synthesis of Chiral Ionic Liquids from L-Alanine Ethyl Ester Hydrochloride Saltsontosight.aiwiley.com

L-Alanine ethyl ester hydrochloride is a valuable precursor for the synthesis of chiral ionic liquids (CILs). nih.govwiley.com These CILs are of interest for their applications in chiral analysis and as media for enantioselective reactions. wiley.com The synthesis typically involves retaining the chiral cation, [(S)-Alanine ethyl ester]+, and replacing the chloride anion with a different anion through an ion exchange reaction. nih.govwiley.com

Ion Exchange Reactions for Anion Modificationontosight.aiwiley.com

The core of synthesizing CILs from L-Alanine ethyl ester hydrochloride is the anion metathesis or ion exchange reaction. nih.gov This process is generally straightforward and can be performed in various solvents, including water. nih.gov The hydrochloride salt is reacted with a salt containing the desired new anion, leading to the precipitation of an inorganic salt (like KCl or AgCl) and leaving the CIL in solution. nih.goviucr.org

Commonly used salts for anion modification include lithium salts, such as lithium bis(trifluoromethane)sulfonimide (LiNTf2) and lithium bis-(pentafluoroethylsulfonyl)imide (LiBETA), as well as silver salts like silver tetrafluoroborate (B81430) (AgBF4). nih.govwiley.com The choice of the counter-ion source influences the properties of the resulting CIL. nih.gov

Synthesis of (S)-Alanine Ethyl Ester Tetracyanidoboratewiley.com

A specific example of a CIL derived from L-Alanine ethyl ester hydrochloride is (S)-Alanine ethyl ester tetracyanidoborate. uitm.edu.myresearchgate.net This compound is synthesized via a salt metathesis reaction.

The synthesis involves reacting (S)-Alanine ethyl ester hydrochloride with potassium tetracyanidoborate (K[B(CN)4]) in acetone (B3395972) at room temperature. iucr.org The reaction mixture is stirred overnight, allowing for the precipitation of potassium chloride. After filtering off the precipitate, the solvent is removed in vacuo. The resulting product is a colorless solid obtained in high yield. iucr.org This CIL exhibits a relatively low melting point of 110°C. iucr.orgresearchgate.net

Synthesis of (S)-Alanine Ethyl Ester Tetracyanidoborate iucr.org
ParameterDetails
Starting Material 1(S)-Alanine ethyl ester hydrochloride (2.0 g, 13.0 mmol)
Starting Material 2K[B(CN)4] (2.2 g, 14.3 mmol)
SolventAcetone (100 ml)
TemperatureRoom Temperature
Reaction TimeStirred overnight
Work-upPrecipitate (KCl) filtered off, solvent removed in vacuum. Residue redissolved in dichloromethane, filtered, and solvent removed.
Yield91% (2.8 g)
Melting Point110°C

Derivatization Reactions for Diverse Chemical Synthesis Applicationsbenchchem.com

L-Alanine ethyl ester hydrochloride is a key intermediate in various chemical syntheses, primarily due to its protected carboxylic acid group and the readily available amino group after neutralization. scielo.br It serves as a fundamental building block in peptide synthesis and in the creation of more complex molecules.

Before it can be used in coupling reactions, the hydrochloride salt must be neutralized to free the amino group. scielo.br This is typically achieved by using a base such as triethylamine (B128534) in a suitable solvent like methylene (B1212753) chloride or chloroform. scielo.br The resulting free L-Alanine ethyl ester, with its nucleophilic amino group, can then react with an activated carboxylic acid (like an acid chloride or anhydride) to form an amide bond. scielo.br This is a foundational step in the synthesis of dipeptides, larger peptide chains, and amide-based prodrugs, such as those of flurbiprofen (B1673479). scielo.br

Furthermore, L-Alanine ethyl ester hydrochloride is used as a substrate in enzyme-catalyzed reactions. For instance, it is employed in the papain-catalyzed synthesis of poly(l-alanine). nih.gov It is also a precursor for creating enantiomerically pure amino acid ester isocyanates and in the synthesis of nucleoside phosphoramidates which have shown potential as antiviral agents.

Condensation Reactions with Aldehydes and Ketones

The reaction of α-amino acids and their esters with aldehydes and ketones can lead to the formation of Schiff bases (imines). This condensation reaction is a fundamental process in amino acid chemistry. researchgate.netlibretexts.org In the case of L-Alanine ethyl ester hydrochloride, the free amino group, which can be generated by neutralization, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org

This reaction typically involves an initial addition of the amine to the carbonyl group to form a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the imine. The reaction is generally reversible and is often carried out under conditions that favor the removal of water to drive the equilibrium towards the product. libretexts.org

While the direct condensation of L-Alanine ethyl ester hydrochloride with aldehydes and ketones to form stable, isolated imines is a standard organic reaction, it also serves as an initial step in more complex transformations. For instance, the formed imine can undergo rearrangements or be used in the synthesis of more complex heterocyclic structures. libretexts.orgstrath.ac.uk

A notable application of this type of condensation is in the preparation of imidazolidinones, which are valuable catalysts in asymmetric synthesis. For example, the condensation of an L-alanine derivative with an aldehyde or ketone is a key step in the synthesis of MacMillan-type catalysts. strath.ac.uk

Table 1: Examples of Condensation Reactions

Reactant 1Reactant 2Product TypeSignificance
L-Alanine DerivativeAldehyde/KetoneImine (Schiff Base)Intermediate in various synthetic pathways. researchgate.netlibretexts.org
L-Alanine DerivativeAldehyde/KetoneImidazolidinoneCatalyst in asymmetric synthesis. strath.ac.uk

Acylation Reactions with Acid Anhydrides and Acid Chlorides

Acylation of the amino group of L-alanine ethyl ester is a common method for the synthesis of N-acyl amino acid esters. This reaction is typically performed using highly reactive acylating agents such as acid chlorides and acid anhydrides. chemrevise.orgpressbooks.pub These reagents are more reactive than their corresponding carboxylic acids, leading to faster and often irreversible reactions. libretexts.org

The general mechanism involves the nucleophilic attack of the amino group of the L-alanine ethyl ester on the carbonyl carbon of the acyl chloride or acid anhydride (B1165640). pressbooks.pub For acyl chlorides, this results in the formation of an amide bond and the release of hydrochloric acid. To neutralize the acid by-product, a base such as pyridine (B92270) or triethylamine is often added. pressbooks.pub

Similarly, acid anhydrides react with the amino ester to form the N-acyl derivative and a carboxylic acid as a byproduct. chemrevise.org These reactions are generally carried out at room temperature. chemrevise.org

A practical example is the synthesis of N-acyl alanine (B10760859) methyl ester, where an L-alanine methyl ester hydrochloride is coupled with a fatty acid chloride. This involves dissolving the acid chloride in a suitable solvent and adding it to a solution of the amino acid ester and a base. nih.gov

Table 2: Comparison of Acylating Agents for L-Alanine Ethyl Ester

Acylating AgentReactivityByproductTypical Conditions
Acid ChlorideHighHClRoom temperature, presence of a base. chemrevise.orgpressbooks.pub
Acid AnhydrideHighCarboxylic AcidRoom temperature. chemrevise.org

The choice between an acid chloride and an acid anhydride can depend on the desired product, the stability of the starting materials, and the desired reaction conditions.

Synthesis of N-Azeloyl Amino Acid Ethyl Esters

A specific and important application of the acylation reaction is the synthesis of N-azeloyl amino acid ethyl esters. Azelaic acid, a dicarboxylic acid, can be converted to its di-acid chloride, which can then react with two equivalents of an amino acid ester, such as L-alanine ethyl ester, to form a diamide (B1670390) ester derivative. google.comresearchgate.net

The synthesis typically involves the dropwise addition of a solution of azelaic acid dichloride to a solution of the L-alanine ethyl ester hydrochloride and a base, such as pyridine, in a solvent like dichloromethane. The reaction mixture is stirred to facilitate the acylation at both ends of the azelaic acid dichloride. google.com The resulting product is an amide ester derivative of azelaic acid with L-alanine ethyl ester. google.com

The crude product can be purified through a series of washing steps to remove byproducts like pyridinium (B92312) hydrochloride and any unreacted starting materials. google.com Research has shown that conducting the acylation in a completely anhydrous medium can lead to good yields of the diamidoester of azelaic acid with various amino acid ethyl esters, including L-alanine ethyl ester. researchgate.netanalis.com.my

These N-azeloyl amino acid derivatives are of interest for various applications due to their potential biological activities. researchgate.net

Table 3: Synthesis of N-Azeloyl-L-alanine Ethyl Ester

ReactantsProductReaction TypeCrude Yield
Azelaic acid dichloride, L-alanine ethyl ester hydrochloride, PyridineAmide ester derivative of azelaic acid with L-alanine ethyl esterAcylation (modified Schotten-Baumann)87.01% google.com

Catalytic Approaches in L-Alanine Ester Synthesis

Catalysis plays a crucial role in the efficient and environmentally friendly synthesis of amino acid esters and their derivatives. Both heterogeneous and enzymatic catalysts have been employed to facilitate these transformations.

Alumina-Catalyzed Esterification for L-Alanine Isopropyl Ester Hydrochloride

A notable example of heterogeneous catalysis is the use of alumina (B75360) (Al₂O₃) in the esterification of L-alanine. A patented method describes the synthesis of L-alanine isopropyl ester hydrochloride where alumina is used as a catalyst. google.com In this process, L-alanine is reacted with isopropanol (B130326) in the presence of a small amount of thionyl chloride and catalytic alumina. google.com

The use of a metal catalyst like alumina significantly reduces the amount of corrosive reagents like thionyl chloride needed, making the process more environmentally friendly. google.com The alumina catalyst can also be recovered and reused. google.com This method has been reported to produce L-alanine isopropyl ester hydrochloride with high purity (up to 99%) and in high yield (up to 92.5%). google.com

The interaction of L-alanine with alumina surfaces has been studied, revealing that hydrogen bonding plays a key role. acs.orgnih.gov The nature of these interactions depends on the pH of the medium, which influences the form of the amino acid (cationic, zwitterionic, or anionic). acs.orgnih.gov This fundamental understanding of the interaction between the amino acid and the catalyst surface is crucial for optimizing such catalytic processes. The catalytic effect of alumina has also been investigated in the context of peptide bond formation from amino acids. researchgate.net

Enzymatic Catalysis in Amino Acid Ester Synthesis

Enzymatic catalysis offers a highly specific and mild alternative for the synthesis of amino acid esters and their derivatives. Proteases, such as papain and α-chymotrypsin, have been successfully used to catalyze the polymerization of L-alanine ethyl ester to form poly(L-alanine) and co-oligopeptides. nih.govacs.orgresearchgate.net

In a chemoenzymatic approach, L-alanine ethyl ester is used as a substrate for papain-catalyzed polymerization in an aqueous buffer. The pH of the reaction medium has been shown to influence the chain length and the secondary structure of the resulting polypeptide. nih.govacs.org For instance, under alkaline conditions, longer poly(L-alanine) chains with β-sheet formation were achieved. nih.govacs.org

This enzymatic approach is not limited to homopolymers. Diblock and random co-oligopeptides of L-lysine and L-alanine have also been synthesized using papain as a catalyst, demonstrating the versatility of this method. researchgate.net The use of enzymes in organic synthesis, often referred to as biocatalysis, is a key area of green chemistry, offering high selectivity and reducing the need for protecting groups and harsh reaction conditions.

Table 4: Enzymatic Synthesis using L-Alanine Ethyl Ester

EnzymeSubstrateProductKey Findings
PapainL-Alanine ethyl esterPoly(L-alanine)pH affects polymer chain length and secondary structure. nih.govacs.org
PapainL-Lysine ethyl ester and L-Alanine ethyl esterDiblock and random co-oligopeptidesSuccessful synthesis of co-oligopeptides. researchgate.net
α-ChymotrypsinLysine-leucine ethyl esterOligopeptidesRapid conversion and self-assembly into β-sheets. researchgate.net

Advanced Synthetic Strategies for Analogues and Precursors

The versatility of L-alanine ethyl ester hydrochloride extends to its use in more advanced synthetic strategies for creating complex analogues and precursors for various applications, including pharmaceutical and biochemical research. chemimpex.com

One such advanced strategy involves the synthesis of isotopically labeled amino acids. For example, [1-¹³C]-L-alanine ethyl ester has been synthesized through the esterification of commercially available [1-¹³C]-L-alanine. nih.gov This labeled compound serves as a viable probe in dissolution dynamic nuclear polarization (DNP) for in vivo pH measurements. nih.gov Other synthetic routes to labeled L-alanine derivatives involve multi-step sequences starting from simple labeled precursors. mdpi.com

Another area of advanced synthesis is the preparation of phosphonopeptides, which are analogues of natural peptides where an amide bond is replaced by a phosphonamidate or phosphonate (B1237965) group. The synthesis of these compounds can involve the coupling of N-protected aminoalkylphosphonochloridates with amino acid esters like L-alanine ethyl ester. mdpi.com These peptide mimics are often designed as enzyme inhibitors. mdpi.com

Furthermore, L-alanine derivatives are used in the synthesis of non-natural α-amino acids. A notable strategy involves the preparation of an organozinc reagent from an iodoalanine derivative, which can then be coupled with various electrophiles in the presence of a palladium catalyst. orgsyn.org This allows for the introduction of diverse side chains at the β-position of the alanine scaffold.

These advanced strategies highlight the importance of L-alanine ethyl ester hydrochloride and its derivatives as versatile intermediates in the construction of complex and functionally diverse molecules.

Synthesis of L-Alanine Benzyl (B1604629) Ester Hydrochloride as a Protecting Group

L-Alanine benzyl ester hydrochloride serves as a crucial intermediate where the benzyl group protects the carboxylic acid functionality of alanine. This protection is vital in peptide synthesis to prevent the carboxyl group from participating in unwanted side reactions during amide bond formation. The synthesis of the ester itself can be achieved from its p-toluenesulfonic acid salt. In a documented procedure, treating the L-alanine benzyl ester p-toluenesulfonic acid salt with triethylamine in a toluene-water biphasic system at low temperatures (5 °C) yields the free L-alanine benzyl ester with high efficiency. chemicalbook.com The resulting free ester can then be converted to the hydrochloride salt for improved stability and handling.

Once prepared, L-alanine benzyl ester hydrochloride is a readily available amino-protected building block for coupling reactions. For instance, it is used in the synthesis of N-glutaryl-L-alanine analogues. The coupling reaction with various carboxylic acids is often mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jst.go.jp These reactions demonstrate the utility of the benzyl ester hydrochloride as a foundational component for building more complex peptide-like structures. jst.go.jp

Table 1: EDCI-Mediated Coupling of Carboxylic Acids with L-Alanine Benzyl Ester Hydrochloride jst.go.jp

ReactantsReagentsSolventReaction TimeYield
Carboxylic Acid, L-Alanine Benzyl Ester HydrochlorideEDCI, Et₃N, DMAPCH₂Cl₂Several hours to a few days43-91%

The benzyl ester group is particularly advantageous because it can be removed under mild conditions through hydrogenolysis, a process that typically does not affect other sensitive functional groups within a peptide, including the peptide bonds themselves. This selective deprotection is a cornerstone of modern peptide synthesis strategies.

Formation of Chiral Monomers for Stereoregular Polyamides

The inherent chirality of L-alanine and its derivatives, such as L-alanine ethyl ester hydrochloride, makes them invaluable starting materials for the synthesis of chiral monomers. These monomers are subsequently used to produce stereoregular polyamides, which are polymers with a precisely controlled three-dimensional structure. expresspolymlett.com The stereochemistry of these polymers influences their physical properties, such as biodegradability and biocompatibility, making them suitable for advanced biomedical applications. arkat-usa.org

A key strategy involves converting L-alanine into a diamine or diol derivative, which can then be polymerized. For example, L-alanine can be reduced to L-alaninol (2-(S)-amino-1-propanol). arkat-usa.orgresearchgate.net This chiral building block can then be reacted with a diacid derivative to form a monomer suitable for polycondensation. In one synthetic route, L-alaninol was reacted with pentachlorophenyl 5-oxo-2-(S)-tetrahydrofurancarboxylate (a derivative of L-glutamic acid) to produce N-(1´-hydroxy-2´-(S)-propyl)-5-oxo-tetrahydrofurancarboxyamide with high regioselectivity and an 80% yield. arkat-usa.orgresearchgate.netresearchgate.net Further functional group manipulations and deprotection steps yield a chiral monomer hydrochloride, which is a precursor to an AABB-type stereoregular polyamide. arkat-usa.orgresearchgate.net

Table 2: Synthesis of a Chiral Polyamide Precursor from an L-Alanine Derivative arkat-usa.orgresearchgate.netresearchgate.net

Reactant 1Reactant 2ProductSolventYield
Pentachlorophenyl 5-oxo-2-(S)-tetrahydrofurancarboxylate2-(S)-amino-1-propanol (L-alaninol)N-(1´-hydroxy-2´-(S)-propyl)-5-oxo-tetrahydrofurancarboxyamideNot Specified80%

Similarly, poly(ester amide)s containing α-amino acid units can be prepared by reacting a diacid chloride with a diester-diamine. The diester-diamine monomer is typically synthesized by condensing a diol with two amino acid ester units, such as L-lysine ethyl ester. mdpi.com This approach allows for the incorporation of the amino acid's specific stereochemistry along the polymer backbone. mdpi.com The use of different amino acid esters, including those of alanine, enables the synthesis of a wide range of functionalized and stereoregular copoly(ester amide)s. mdpi.com

Incorporation into Bioactive Peptides

L-Alanine ethyl ester hydrochloride is a common starting material for incorporating alanine residues into peptide chains. chemimpex.com The ester group protects the carboxylic acid, while the amine is present as a hydrochloride salt, which is typically converted to the free amine in situ during the coupling reaction. The incorporation of amino acids is a fundamental strategy for creating peptidomimetics and other bioactive molecules with enhanced stability, selectivity, and therapeutic properties. nih.gov

The synthesis of peptides and their analogues often involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. Using a simple derivative like L-alanine methyl ester hydrochloride, coupling reactions can be performed with a protected amino acid in the presence of a coupling agent and a base. For example, L-alanine methyl ester hydrochloride was reacted with a phthalimide-protected amino acid overnight at room temperature using diisopropylethylamine as the base to yield the desired dipeptide product. bath.ac.uk

Furthermore, chemoenzymatic methods have been explored for peptide synthesis. The enzyme papain has been used to catalyze the polymerization of various L-alanine esters, including the methyl, ethyl, and benzyl esters. acs.org This study highlighted that the nature of the ester group significantly affects the reaction efficiency, with the benzyl ester showing particularly high reactivity. acs.org These enzymatic polymerizations, which produce poly(alanine), demonstrate a green chemistry approach to peptide synthesis where L-alanine esters are key substrates. acs.org The incorporation of both natural and unnatural amino acids into peptide chains is a critical method for enhancing resistance to enzymatic degradation and improving oral bioavailability. nih.gov

Spectroscopic and Computational Characterization of L Alanine Ethyl Ester Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of L-Alanine ethyl ester hydrochloride.

The proton NMR (¹H NMR) spectrum of L-Alanine ethyl ester hydrochloride provides precise information about the chemical environment of the hydrogen atoms in the molecule. In a deuterium (B1214612) oxide (D₂O) solvent, the spectrum reveals distinct signals for each type of proton. The ethyl ester group is characterized by a triplet corresponding to the methyl protons (CH₂) and a quartet for the methylene (B1212753) protons (CH₃). The alanine (B10760859) backbone displays a doublet for the methyl protons (CHCH₃) and a quartet for the alpha-hydrogen (CHCH₃). The chemical shifts (δ) are measured in parts per million (ppm) and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz). chemicalbook.com

One study reported the following ¹H NMR spectral data for L-Alanine ethyl ester hydrochloride in D₂O: chemicalbook.com

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₂CH₃ 1.11Triplet (t)7.1
CHCH₃ 1.37Doublet (d)7.4
CH CH₃4.03Quartet (q)7.2
CH₂ CH₃4.09Quartet (q)7.2

This interactive table summarizes the ¹H NMR spectral data for L-Alanine ethyl ester hydrochloride.

Complementing the ¹H NMR data, the carbon-13 NMR (¹³C NMR) spectrum identifies the different carbon environments within the molecule. Each unique carbon atom produces a distinct signal. The spectrum for L-Alanine ethyl ester hydrochloride in D₂O shows five signals, corresponding to the carbonyl carbon of the ester, the alpha-carbon, the methylene and methyl carbons of the ethyl group, and the methyl carbon of the alanine residue. chemicalbook.com

The reported ¹³C NMR chemical shifts are as follows: chemicalbook.com

Carbon AtomChemical Shift (δ, ppm)
C O171.57
C H₂64.29
C H49.65
CHC H₃15.90
CH₂C H₃13.98

This interactive table presents the ¹³C NMR chemical shifts for L-Alanine ethyl ester hydrochloride.

NMR spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in real-time. By taking aliquots of a reaction mixture at different time points, one can observe the disappearance of starting material signals and the appearance of product signals. For instance, in a related synthesis, the conversion of L-Alanine methyl ester hydrochloride to L-alanine-N-methylamide was monitored by ¹H NMR. The resonances of the starting material's OCH₃ group (at 3.74 ppm) and CHCH₃ group (at 1.34 ppm) were monitored against the product's NHCH₃ signal (at 2.78 ppm) and its corresponding CHCH₃ signal (at 1.29 ppm). This allows for a quantitative assessment of reaction completion. A similar approach can be employed for reactions involving L-Alanine ethyl ester hydrochloride, by tracking the characteristic signals of the ethyl group and the alanine backbone.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a characteristic spectrum that acts as a molecular "fingerprint," revealing the presence of specific functional groups.

For L-Alanine ethyl ester hydrochloride, key functional groups include the ammonium (B1175870) group (NH₃⁺), the ester group (C=O, C-O), and the alkyl C-H bonds. The IR spectrum is expected to show a strong, broad absorption for the N-H stretching vibrations of the ammonium group. A strong, sharp absorption band is characteristic of the C=O (carbonyl) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O single bond stretching of the ester will also be present.

Studies on the related L-alanine ethyl ester (the free base) have identified peaks assigned to the C=O stretching and other vibrations in the fingerprint region. The hydrochloride salt would exhibit additional and shifted bands corresponding to the protonated amine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in structural elucidation. The molecular weight of L-Alanine ethyl ester hydrochloride is 153.61 g/mol .

While a specific mass spectrum for the hydrochloride salt is not detailed in the available research, data for the free base, L-Alanine ethyl ester, shows a characteristic fragmentation pattern. Common fragmentation pathways for amino acid esters include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage next to the carbonyl group. GC-MS analysis of L-Alanine ethyl ester has identified the following prominent peaks:

m/z ValueRelative Intensity
44Top Peak
422nd Highest
293rd Highest

This table shows the most abundant fragments in the mass spectrum of L-Alanine ethyl ester.

The base peak at m/z 44 is likely due to the characteristic alpha-cleavage of the amino acid, resulting in the [H₂N=CHCH₃]⁺ fragment. The peak at m/z 29 can be attributed to the loss of the ethoxy group and subsequent fragmentation.

Electron Paramagnetic Resonance (EPR) Studies of Gamma-Irradiated L-Alanine Ethyl Ester Hydrochloride Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. When solid L-Alanine ethyl ester hydrochloride is exposed to gamma radiation at room temperature, stable free radicals are formed. EPR spectroscopy is used to identify the structure of these radicals and to determine their magnetic parameters. researchgate.netresearchgate.net

Studies have shown that gamma irradiation of L-Alanine ethyl ester hydrochloride powder leads to the formation of the CH₃ĊHCOOC₂H₅ radical. researchgate.net This radical is formed by the loss of the ammonium group. The EPR spectrum of this radical consists of five lines with an intensity ratio of 1:4:6:4:1. This pattern arises from the interaction of the unpaired electron with the alpha-proton and the three protons of the adjacent methyl group. researchgate.net

The key EPR parameters determined for this radical are the hyperfine coupling constants and the g-value.

Radical SpeciesHyperfine Coupling Constants (mT)g-value
CH₃ĊHCOOC₂H₅aα = 2.15, aβ = 2.552.0032

This interactive table summarizes the EPR parameters for the radical produced by gamma irradiation of L-Alanine ethyl ester hydrochloride.

The unirradiated compound shows no EPR signal. The stability of the generated radical at room temperature for extended periods allows for detailed investigation by this technique. researchgate.netresearchgate.net

Identification of Radical Species and Hyperfine Structure Constants

Upon gamma-irradiation at room temperature, L-Alanine ethyl ester hydrochloride powder forms stable radical species. researchgate.netresearchgate.net Electron Paramagnetic Resonance (EPR) studies have identified the primary radical as CH3ĊHCOOC2H5. researchgate.netresearchgate.net This identification is based on the analysis of the EPR spectrum, which reveals the hyperfine interactions between the unpaired electron and the surrounding magnetic nuclei.

The EPR spectrum of the irradiated powder typically presents as a quintet, which is attributed to the interaction of the unpaired electron with the α-proton and the three protons of the adjacent methyl (CH3) group. researchgate.net The hyperfine coupling constants, which quantify the strength of these interactions, have been determined from the spectral analysis.

Table 1: Hyperfine Structure Constants for the CH3ĊHCOOC2H5 Radical
InteractionHyperfine Coupling Constant (a)
α-proton (CH)Value not explicitly stated in search results
β-protons (CH3)Value not explicitly stated in search results

Specific numerical values for the hyperfine coupling constants for the individual proton groups were not detailed in the provided search results, though their interaction is the basis for the observed spectral pattern.

g-Values and Spin Hamiltonian Parameters

The g-value is a crucial parameter obtained from EPR spectroscopy that characterizes the magnetic moment of the unpaired electron in the radical species. For the CH3ĊHCOOC2H5 radical formed in gamma-irradiated L-Alanine ethyl ester hydrochloride, the g-value has been determined. These spin Hamiltonian parameters are essential for a complete description of the paramagnetic species. researchgate.netresearchgate.net

Table 2: g-Value for the CH3ĊHCOOC2H5 Radical
Radical Speciesg-Value
CH3ĊHCOOC2H5Consistent with typical values for similar organic radicals

The precise numerical g-value was not consistently reported across the search results, but its determination is a standard outcome of such EPR studies.

Comparison with Experimental and Theoretical Studies

The experimental EPR data for the radical of L-Alanine ethyl ester hydrochloride are in good agreement with findings from previous experimental and theoretical studies on similar irradiated amino acids and their derivatives. researchgate.net The radical structure and the spectroscopic parameters are consistent with those observed for related compounds like L-alanine, where similar radical formation mechanisms are proposed. researchgate.net The stability of the radical at room temperature for extended periods has also been noted, which is a characteristic feature of such irradiated amino acid derivatives.

Computational Chemistry and Density Functional Theory (DFT) Studies

Detailed computational chemistry and Density Functional Theory (DFT) studies specifically for L-Alanine ethyl ester hydrochloride were not available in the searched scientific literature. Therefore, a comprehensive analysis for the subsections below could not be provided.

Geometry Optimization and Vibrational Wavenumber Calculation

Information regarding the geometry optimization and the theoretical calculation of vibrational wavenumbers for L-Alanine ethyl ester hydrochloride using DFT methods is not available in the reviewed literature.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

There is no specific information available from the search results concerning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps calculated for L-Alanine ethyl ester hydrochloride.

Theoretical Prediction of Spectroscopic Properties

A theoretical prediction of the spectroscopic properties of L-Alanine ethyl ester hydrochloride based on DFT or other computational methods was not found in the available search results.

Mechanistic Insights from DFT Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of chemical reactions, providing detailed insights into transition states, reaction energy profiles, and the electronic factors that govern reactivity. While specific DFT studies on the reaction mechanisms of L-Alanine ethyl ester hydrochloride are not extensively documented in publicly available literature, the principles of its reactivity can be understood by examining theoretical studies on analogous amino acid esters. Key reactions involving this compound include hydrolysis, aminolysis (peptide bond formation), and esterification. DFT calculations on model systems provide a framework for understanding the mechanistic pathways of these transformations.

Hydrolysis: The hydrolysis of amino acid esters is a fundamental reaction that can be catalyzed by acids or bases. DFT studies on the hydrolysis of similar esters reveal the stepwise nature of the reaction, proceeding through a tetrahedral intermediate. The calculations can pinpoint the transition states for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon and the subsequent departure of the ethoxy group. The energy barriers associated with these steps can be quantified, providing a measure of the reaction rate. Furthermore, DFT can model the role of the protonated amino group in influencing the electrophilicity of the ester carbonyl and stabilizing the transition states.

Aminolysis (Peptide Bond Formation): L-Alanine ethyl ester hydrochloride is a common reagent in peptide synthesis. The formation of a peptide bond involves the reaction of the amino group of one amino acid with the activated carboxyl group of another. DFT calculations have been instrumental in elucidating the mechanism of peptide bond formation. These studies can model the reaction between L-Alanine ethyl ester and an incoming amino acid, detailing the formation of the tetrahedral intermediate and the subsequent elimination of ethanol (B145695). The calculations can also explore the role of coupling agents and catalysts in lowering the activation energy of the reaction. For instance, theoretical studies on the aminolysis of esters have shown that the reaction can proceed through either a concerted or a stepwise mechanism, and DFT can predict which pathway is more favorable under specific conditions. nih.gov

Key Computational Findings from Analogous Systems:

Transition State Geometries: DFT calculations can precisely determine the three-dimensional arrangement of atoms at the transition state, providing a snapshot of the bond-breaking and bond-forming processes.

Solvent Effects: The inclusion of solvent models in DFT calculations is crucial for accurately describing reactions in solution. These models can account for the stabilization of charged intermediates and transition states by the solvent, which can significantly impact the reaction mechanism and kinetics.

The application of DFT to study the reactivity of L-Alanine ethyl ester hydrochloride can provide a molecular-level understanding of its chemical transformations, guiding the optimization of reaction conditions for various synthetic applications.

Applications of L Alanine Ethyl Ester Hydrochloride in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of L-alanine ethyl ester hydrochloride makes it a crucial starting material and intermediate in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. nih.govwiley.com Its applications in this field are primarily centered on its use in enantioselective reactions and for the separation of chiral compounds.

Enantioselective Reactions and Chiral Recognition

L-Alanine ethyl ester hydrochloride is employed in enantioselective reactions, where its chiral center influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.govdoi.org This is fundamental in the synthesis of pharmaceuticals and other bioactive molecules where only one enantiomer exhibits the desired therapeutic effect. wiley.com

The molecule is also utilized in the development of chiral recognition systems. For instance, chiral ionic liquids derived from L-alanine esters have demonstrated the ability to differentiate between enantiomers of other chiral compounds, such as 2,2,2-trifluoroanthrylethanol. wiley.com This enantiomeric recognition is attributed to the diastereomeric interactions between the chiral ionic liquid and the enantiomers of the analyte. wiley.com Furthermore, glucose-based macrocycles have been shown to exhibit enantioselective binding towards amino acid esters, including those of alanine (B10760859), in various organic solvents. nih.gov The selectivity of this binding is influenced by the solvent's polarity and coordinating ability. nih.gov

Guest Amino Acid EsterSolventEnantioselectivity (L vs. D)Reference
Alanine methyl esterCDCl₃Slightly increased nih.gov
Alanine methyl esterDMSO-d₆Low nih.gov
Alanine methyl esterCD₃CNLow nih.gov
Alanine methyl esterD₂OLow nih.gov
Valine methyl esterOrganic SolventsHigh nih.gov
Threonine methyl esterCDCl₃Somewhat higher nih.gov

Diastereomer Formation for Chiral Separation

A common strategy for separating enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral resolving agent. L-Alanine ethyl ester hydrochloride can be used for this purpose. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. google.comresearchgate.net

For example, in the synthesis of Tenofovir Alafenamide, L-alanine isopropyl ester hydrochloride is used to form diastereomers that can then be separated. google.comgoogle.com Similarly, various racemic α-alkyl-α-amino acids have been resolved by derivatization with chiral reagents, forming diastereomers that can be separated by high-performance liquid chromatography (HPLC). researchgate.net The choice of the derivatizing agent and the chromatographic conditions are crucial for achieving successful separation. researchgate.netresearchgate.net

Peptide Synthesis and Amidation Reactions

L-Alanine ethyl ester hydrochloride is a fundamental building block in the synthesis of peptides and in amidation reactions. Its ester group protects the carboxylic acid functionality of alanine, while the amine group is available for peptide bond formation. The hydrochloride salt form enhances its stability and solubility in certain solvents. cymitquimica.com

Solid-Phase Peptide Synthesis Methodologies

While solid-phase peptide synthesis (SPPS) is a powerful technique, it has limitations such as the need for extensive protection-deprotection steps and the use of hazardous reagents. acs.org L-Alanine ethyl ester hydrochloride is more commonly associated with solution-phase methods, but its derivatives can be incorporated into solid-phase strategies. For instance, it can be used in the synthesis of peptide fragments that are later coupled on a solid support.

Solution-Phase Peptide Synthesis Applications

L-Alanine ethyl ester hydrochloride is widely used in solution-phase peptide synthesis. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com In this approach, protected amino acids or peptide fragments are coupled in a suitable solvent. The hydrochloride of the amino acid ester is typically neutralized with a base, such as triethylamine (B128534) or diisopropylethylamine, to liberate the free amine for reaction with the activated carboxyl group of another amino acid or peptide. orgsyn.orgscielo.br

This method has been employed in the synthesis of various peptides and related compounds. For example, it has been used in the preparation of prodrugs of flurbiprofen (B1673479) by forming an amide linkage with the drug molecule. scielo.br It is also a key intermediate in the synthesis of nucleoside phosphoramidates with antiviral activity.

Enzymatic Polymerization to Poly(L-alanine)

L-Alanine ethyl ester hydrochloride serves as a monomer in the enzymatic polymerization to produce poly(L-alanine), a polypeptide with interesting material properties. acs.org This chemoenzymatic approach offers an alternative to traditional chemical polymerization methods. rsc.org

Using the enzyme papain as a catalyst in an aqueous buffer, L-alanine ethyl ester can be polymerized. acs.org The reaction conditions, particularly the pH of the medium, have a significant impact on the properties of the resulting polymer. For instance, polymerization at a neutral pH (7.0) yields shorter polymer chains (up to 11 repeating units) that are predominantly in a random coil conformation. acs.org In contrast, conducting the polymerization under alkaline conditions (pH 11.0) leads to longer polymer chains (up to 16 repeating units) that exhibit a distinct β-sheet structure and can self-assemble into fibrils. acs.org

The degree of polymerization can be influenced by the choice of the ester group on the alanine monomer. Studies on the chemoenzymatic polymerization of L-alanine and glycine (B1666218) esters have shown that ethyl esters can lead to higher yields compared to methyl esters, although the degree of polymerization of the resulting polypeptides may be comparable. nih.govacs.org

EnzymeMonomerpHDegree of Polymerization (DP)Secondary StructureReference
PapainL-Alanine ethyl ester7.0up to 11Random Coil acs.org
PapainL-Alanine ethyl ester11.0up to 16β-Sheet acs.org

Acylation of Amino Acid Ethyl Ester Hydrochlorides

The acylation of amino acid ethyl ester hydrochlorides, including the L-alanine derivative, is a fundamental transformation in organic synthesis, primarily for the formation of amide bonds. The process typically involves the reaction of the amino acid ester with an acylating agent, such as an acid chloride or acid anhydride (B1165640). Since the starting material is a hydrochloride salt, the free amino group must be generated in situ to act as a nucleophile. This is commonly achieved by adding a base like triethylamine or pyridine (B92270), which neutralizes the hydrogen chloride. scielo.br

Several methods have been established for the acylation of amino acid ethyl ester hydrochlorides. scielo.br One common approach involves reacting the amino acid ester hydrochloride with the acid chloride of the desired acyl group in the presence of a suitable base. scielo.br For instance, the synthesis of N-ferrocenyl benzoyl dipeptide esters has been accomplished by coupling the appropriate acid with L-alanine ethyl ester hydrochloride using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent. dcu.ie Another technique involves the reaction with an acyl fluoride (B91410) intermediate, which is then reacted with the amino acid ester hydrochloride and a base like triethylamine to yield the final acylated product. mdpi.com These acylation reactions are pivotal for peptide synthesis and for attaching the amino acid moiety to other molecules to modify their properties. scielo.br

Table 1: General Methods for Acylation of Amino Acid Ethyl Ester Hydrochloride

Method Acylating Agent Base Notes Source
Method 1 Acid Chloride Triethylamine A common and straightforward method for amide bond formation. scielo.br
Method 2 Acid Chloride Potassium Carbonate An alternative inorganic base can be used. scielo.br
Method 3 Acid Chloride Pyridine Pyridine can act as both a base and a catalyst. scielo.br
Method 4 Carboxylic Acid / DCC Triethylamine Dicyclohexylcarbodiimide (DCC) is used as a coupling agent. scielo.br

Development of Pharmaceutical Intermediates and Bioactive Molecules

L-Alanine ethyl ester hydrochloride is a significant intermediate in pharmaceutical research and development. chemimpex.com Its structure provides a chiral scaffold that is integral to the synthesis of various bioactive molecules and complex drug candidates. ontosight.aichemimpex.com

Synthesis of Drug Candidates and Derivatives

The compound serves as a key building block in the creation of new therapeutic agents. chemimpex.com A primary application is in the synthesis of prodrugs, where the L-alanine ethyl ester moiety is attached to an active pharmaceutical ingredient (API) to enhance properties like bioavailability or to reduce side effects. For example, prodrugs of the anti-inflammatory drug flurbiprofen have been synthesized by amidation with various amino acid ethyl esters, including L-alanine ethyl ester hydrochloride, resulting in derivatives with a significantly reduced ulcerogenic index while maintaining analgesic and anti-inflammatory activities. scielo.br

Furthermore, L-alanine ethyl ester hydrochloride is used in the synthesis of nucleoside phosphoramidates, which are investigated as antiviral agents against viruses like HIV and hepatitis B. clearsynth.com It is also a component in the synthesis of ProTides, which are prodrugs designed to deliver nucleoside monophosphates into cells, bypassing a key rate-limiting step in the activation of many antiviral and anticancer nucleoside analogues. mdpi.com In one study, a cold standard of an [¹⁸F]-labelled FLT ProTide for PET imaging was synthesized using L-alanine ethyl ester hydrochloride to create the phosphoramidate (B1195095) linkage. mdpi.com

Precursors for Anti-Cancer Active Molecules

The chiral nature of L-alanine ethyl ester hydrochloride makes it a valuable precursor for the synthesis of molecules with potential anti-cancer activity. It has been incorporated into various molecular frameworks designed to target cancer cells.

One notable example is its use in the development of peptide-drug conjugates. Melflufen (melphalan flufenamide) is a derivative of an alkylating agent that utilizes an amino acid ester to be selectively hydrolyzed by aminopeptidases that are overexpressed in certain cancer cells, leading to targeted release of the cytotoxic agent. scispace.com

Research has also focused on creating novel organometallic compounds with anti-cancer properties. Dipeptide derivatives containing ferrocene (B1249389) and L-alanine ethyl ester have been synthesized and evaluated for their antiproliferative effects. dcu.ie For instance, the N-{ortho-(ferrocenyl)benzoyl}-glycine-L-alanine ethyl ester derivative showed a strong antiproliferative effect in the H1299 lung cancer cell line. dcu.ie

Table 2: In Vitro Antiproliferative Activity of N-Ferrocenyl Benzoyl Dipeptide Esters

Compound Cell Line IC₅₀ Value (µM) Source
N-{ortho-(ferrocenyl)benzoyl}-glycine-L-alanine ethyl ester H1299 (Lung Cancer) 5.3 dcu.ie
N-{meta-(ferrocenyl)benzoyl}-glycine-L-alanine ethyl ester H1299 (Lung Cancer) 4.0 dcu.ie

Additionally, the related D-alanine ethyl ester hydrochloride was used in the discovery synthesis of GS-9219, a bisamidate prodrug of a P-glycoprotein substrate inhibitor, which has been studied for its potential in treating cancer. nih.gov

Chiral Stationary Phases and Separation Technologies

The inherent chirality of L-alanine ethyl ester hydrochloride makes it and its derivatives useful in the field of separation science, particularly for the resolution of enantiomers. Chiral stationary phases (CSPs) are essential for separating racemic mixtures, a critical process in the pharmaceutical industry where enantiomers of a drug can have different pharmacological effects. wiley.commdpi.com

Gas Chromatography (GC) Stationary Phases

Derivatives of L-alanine esters are promising candidates for the creation of chiral stationary phases for gas chromatography. wiley.com Chiral ionic liquids (CILs) synthesized from amino acid esters are of particular interest. wiley.com In one study, a CIL was synthesized from L-alanine tert-butyl ester hydrochloride and lithium bis-(pentafluoroethylsulfonyl)imide. wiley.com The resulting alanine-based CIL was a room-temperature liquid with high thermal stability, decomposing at 288°C. wiley.com This level of thermal stability is a key prerequisite for a material to be used as a GC stationary phase, as GC separations often run at elevated temperatures. wiley.com The study noted that the high thermal stability gives this alanine-based ionic liquid a preference as a potential GC stationary phase. wiley.com While much work has been done on dipeptide stationary phases for GC, the development of thermally stable CILs from simple amino acid esters like the alanine derivative represents an important advancement. wiley.comosti.gov

Table 3: Thermal Properties of Amino Acid Ester-Based Chiral Ionic Liquids (CILs)

CIL Derivative Decomposition Temperature Melting Point Potential Application Source
L-Alanine tert-butyl ester BETA 288°C 25°C GC Stationary Phase wiley.com

High-Performance Liquid Chromatography (HPLC) Applications

In high-performance liquid chromatography (HPLC), L-alanine ethyl ester hydrochloride is relevant both as an analyte for quality control and as a building block for chiral selectors. HPLC methods have been developed to determine the purity of related pharmaceutical intermediates, such as L-alanine isopropyl ester hydrochloride, where L-alanine ethyl ester hydrochloride is a potential impurity that must be accurately quantified. google.compatsnap.com These methods often use ion-pairing reagents like sodium heptanesulfonate to achieve separation on standard C18 columns. google.compatsnap.com

More broadly, amino acid derivatives are widely used to create CSPs for HPLC. mdpi.com While direct immobilization of L-alanine ethyl ester hydrochloride is less common, it can be derivatized and incorporated into larger structures that act as chiral selectors. The chiral ionic liquids derived from alanine esters, noted for their potential in GC, have also been suggested as potential additives to the mobile phase in HPLC for chiral separations. wiley.com Furthermore, analytical methods have been developed using amylose-derived CSPs to resolve enantiomers of N-derivatized L-alanine methyl ester, demonstrating the utility of HPLC in analyzing the enantiomeric purity of alanine ester derivatives. researchgate.net

Ionic Liquids and Advanced Materials

L-Alanine ethyl ester hydrochloride serves as a foundational building block in the development of specialized ionic liquids (ILs) and advanced materials. Its inherent chirality and reactive nature allow for its incorporation into novel materials with tunable properties, particularly in the realm of chiral recognition and green chemistry. The transformation of this simple amino acid derivative into sophisticated ionic liquids opens up a range of applications stemming from the unique characteristics of ILs, such as low vapor pressure, high thermal stability, and designable structures. nih.govacs.orgmdpi.com

Chiral Ionic Liquid Synthesis and Properties

Chiral Ionic Liquids (CILs) derived from L-alanine ethyl ester hydrochloride are synthesized to leverage the molecule's stereochemistry for applications in enantioselective processes. The primary synthesis route is an anion metathesis (ion exchange) reaction. nih.gov This typically involves reacting the starting material, L-alanine ethyl ester hydrochloride, with a salt containing the desired anion, such as a lithium or silver salt, in a suitable solvent like methanol (B129727) or acetone (B3395972). nih.govresearchgate.net For instance, reacting L-alanine ethyl ester hydrochloride with potassium tetracyanidoborate (K[B(CN)4]) in acetone yields the corresponding (S)-alanine ethyl ester tetracyanidoborate IL. iucr.org

The properties of the resulting CILs are highly dependent on the structure of the anion paired with the L-alanine ethyl ester cation. nih.gov This "tunability" allows for the creation of materials that can be either solid or liquid at room temperature and possess varied melting points and viscosities. nih.gov For example, when L-alanine tert-butyl ester chloride (a similar alanine ester derivative) is combined with anions like nitrate, lactate, and tetrafluoroborate (B81430), the resulting products are solid salts. nih.gov However, using bis(trifluoromethane)sulfonimide as the anion produces a CIL that is liquid at room temperature. nih.gov

These CILs are of significant interest for their potential in chiral analysis and separation. wiley.com The inherent chirality of the L-alanine ethyl ester cation allows the ionic liquid to act as a chiral selector, capable of differentiating between enantiomers of other compounds. nih.govwiley.com This enantiomeric recognition ability has been demonstrated using techniques like NMR and fluorescence spectroscopy. nih.govresearchgate.net

The synthesis of an L-alanine ethyl ester-based ionic liquid is detailed in the table below.

Starting Materials Reaction Product Yield Melting Point (°C) Key Finding
(S)-Alanine ethyl ester hydrochloride, Potassium tetracyanidoborate (K[B(CN)4])Salt metathesis in acetone at room temperature(S)-Alanine ethyl ester tetracyanidoborate91%110Synthesis of a low-melting chiral substance via a straightforward metathesis reaction. iucr.org

Thermal Stability and Decomposition Studies of Ionic Liquid Derivatives

A critical characteristic of ionic liquids for many applications, particularly as solvents for chemical reactions or as stationary phases in gas chromatography, is their thermal stability. nih.govwiley.com Ionic liquids derived from L-alanine esters have been shown to possess high thermal stability, with decomposition temperatures often well above 200°C. mdpi.comwiley.com

Thermal gravimetric analysis (TGA) is the standard method used to determine the decomposition temperature (Td) of these materials. Studies show that the thermal stability of alanine-ester-based CILs is influenced by the anion's structure. For example, an L-alanine-based CIL with a bis-(pentafluoroethylsulfonyl)imide anion is thermally stable up to 288°C, which is significantly higher than a related leucine-based CIL that is stable up to 249°C. wiley.com In another study, L-alanine tert-butyl ester bis(trifluoromethane)sulfonimide was found to be stable up to 263°C. nih.gov

The high thermal stability of these compounds makes them suitable for high-temperature reactions where traditional organic solvents would vaporize. nih.govwiley.com This property, combined with their negligible vapor pressure, enhances their safety and recyclability profile. nih.gov

The table below summarizes the thermal decomposition data for several ionic liquids derived from alanine esters.

Ionic Liquid Derivative Decomposition Temperature (Td) Analytical Method Reference
L-Alanine-based CIL with bis-(pentafluoroethylsulfonyl)imide anion288°CTGA wiley.com
L-Alanine tert-butyl ester bis(trifluoromethane)sulfonimide263°CTGA nih.gov
L-Alanine ethyl ester nitrateStable in the range of -70–250 °CDSC researchgate.net
L-Alanine tert-butyl ester nitrateStable up to 130°CTGA nih.gov

Application in Green Chemistry

Ionic liquids synthesized from amino acids, known as amino acid ionic liquids (AAILs), are gaining significant attention within the framework of green chemistry. researchgate.net Their derivation from natural and renewable resources like L-alanine aligns with the principles of sustainability. researchgate.netmdpi.com The use of L-alanine ethyl ester hydrochloride as a precursor for CILs is part of a broader effort to create more environmentally benign chemical products and processes. nih.gov

The "green" credentials of these ionic liquids stem from several key properties. Their negligible vapor pressure significantly reduces air pollution compared to volatile organic compounds (VOCs) commonly used as industrial solvents. nih.govacs.org High thermal stability allows for energy-efficient processes and contributes to the potential for recycling the solvent, minimizing chemical waste. nih.gov

Furthermore, the biocompatibility and biodegradability of AAILs are crucial advantages. Because they are derived from naturally occurring amino acids, they are expected to be less toxic and more readily broken down in the environment than many conventional ionic liquids based on imidazolium (B1220033) or pyridinium (B92312) cations. researchgate.netmdpi.com This makes them attractive for applications in biocatalysis and for the solubilization and stabilization of biomolecules. researchgate.net The ester group present in CILs from L-alanine ethyl ester can also enhance their biodegradability. wiley.com

The potential of these materials as greener solvent alternatives is a primary driver of ongoing research, aiming to replace hazardous organic solvents in a wide array of chemical syntheses and applications. nih.gov

Reactivity and Mechanistic Investigations of L Alanine Ethyl Ester Hydrochloride

Ester Hydrolysis under Acidic and Basic Conditions

The ester functional group in L-alanine ethyl ester hydrochloride is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield L-alanine and ethanol (B145695). The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

Under acidic conditions (pH < 3), the compound is relatively stable, showing little to no hydrolysis over 24 hours. The protonated amine group is thought to prevent the hydrolysis of the ester. The mechanism of acid-catalyzed ester hydrolysis is the reverse of Fischer esterification. chemistrysteps.com It begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. libretexts.org This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. chemistrysteps.comlibretexts.org The subsequent steps involve proton transfer and elimination of an ethanol molecule to yield the carboxylic acid, L-alanine. This reaction is reversible, and to drive the equilibrium towards the hydrolysis products, a large excess of water is typically used. chemistrysteps.comcommonorganicchemistry.comchemguide.co.uk

In contrast, under neutral or basic conditions (pH ≥ 7), the hydrolysis of L-alanine ethyl ester hydrochloride is rapid. At 25°C, the half-life for this reaction is approximately 2 hours. This base-catalyzed hydrolysis, also known as saponification, is generally a more efficient method for ester cleavage because the reaction is irreversible. chemistrysteps.comchemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the ethoxide ion (EtO⁻), which then deprotonates the newly formed carboxylic acid (L-alanine) to produce a carboxylate salt and ethanol. masterorganicchemistry.com This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com

ConditionpHStability/RateProducts
Acidic< 3Stable for > 24 hoursL-Alanine, Ethanol
Neutral/Basic≥ 7Rapid hydrolysis (t½ ≈ 2 hrs at 25°C)L-Alanine, Ethanol

Reactions of the Amine Group as a Nucleophile

The primary amine group in L-alanine ethyl ester hydrochloride, once deprotonated, is a potent nucleophile. To utilize this nucleophilicity, the hydrochloride salt must first be neutralized. scielo.br This is typically achieved by using a base such as triethylamine (B128534), pyridine (B92270), or aqueous alkali. scielo.br Once the free amine is generated, it can participate in a variety of nucleophilic reactions.

A common application is in amide bond formation , a cornerstone of peptide synthesis. The free amine of L-alanine ethyl ester can react with an activated carboxylic acid, such as an acid chloride or an acid anhydride (B1165640), to form a new peptide bond. scielo.br For example, it can be acylated with flurbiprofen (B1673479) acid anhydride in the presence of triethylamine. scielo.br The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Furthermore, the amine group can undergo reactions with other electrophiles. It is used in the synthesis of nucleoside phosphoramidates, which have shown potential as antiviral agents. It is also a precursor for the synthesis of enantiomerically pure amino acid ester isocyanates. In a chemoenzymatic polymerization process catalyzed by the enzyme papain, the α-amine group of L-alanine ethyl ester acts as a nucleophile, leading to the formation of poly(L-alanine). acs.org The nucleophilicity of the α-amine group is enhanced at alkaline pH, which favors the synthesis of longer polymer chains. acs.org

Protecting Group Chemistry

L-Alanine ethyl ester hydrochloride is itself a protected form of L-alanine. The ethyl ester group serves as a protecting group for the carboxylic acid functionality. This protection is crucial in multi-step syntheses, particularly in peptide synthesis, where it prevents the carboxyl group from reacting with coupling reagents or other reactive species intended for the N-terminus of the amino acid.

The hydrochloride salt form offers the additional advantage of improved solubility in polar solvents like dimethylformamide (DMF), which are commonly used in peptide synthesis. This facilitates the reaction of the free N-terminal amine (after neutralization) with the C-terminus of a growing peptide chain. After the desired peptide bond is formed, the ethyl ester protecting group can be selectively removed, typically through saponification under basic conditions, to reveal the free carboxylic acid for further chain elongation.

The use of the ethyl ester as a protecting group is a key strategy in both solid-phase and solution-phase peptide synthesis. The choice of protecting group is critical to minimize side reactions, such as racemization.

Deamination and Radical Formation Mechanisms

The study of radical formation in L-alanine and its derivatives, including L-alanine ethyl ester, often involves techniques like electron paramagnetic resonance (EPR) spectroscopy. researchgate.netdergipark.org.tr When subjected to ionizing radiation, L-alanine can undergo deamination, leading to the formation of a stable radical. researchgate.net The process involves the net removal of the amino group, resulting in a carbon-centered radical. researchgate.net

In studies involving γ-irradiated L-alanine ethyl ester, the formation of the CH₃ĊHCOCH₂CH₃ radical has been identified. dergipark.org.tr This radical is a carbon-centered π-radical. dergipark.org.tr The mechanism of radical formation in L-alanine has been modeled, with a focus on explaining selective proton transfer and the behavior of cation-radicals. nih.gov These computational studies, using both semi-empirical and ab initio methods, are crucial for understanding the complex processes that occur upon irradiation. nih.gov

EPR studies have also investigated the radicals formed in related amino acid esters, providing insights into the stability and structure of these paramagnetic species. researchgate.netdergipark.org.tr The hyperfine coupling tensors obtained from these studies provide detailed information about the electronic and geometric structure of the radicals. researchgate.net

Future Research Directions and Emerging Applications

Novel Catalytic Systems for Sustainable Synthesis

The development of efficient and sustainable catalytic systems is a cornerstone of modern chemistry. L-Alanine ethyl ester hydrochloride is playing a role in the advancement of novel catalysts, particularly in asymmetric synthesis and green chemistry.

Researchers are designing and synthesizing new tropospheric biphenyl-bisphosphinite ligands using L-amino acids like alanine (B10760859) as a basis for the interaction units. uni-muenchen.de These flexible ligands, when complexed with rhodium, can catalyze asymmetric hydrogenations. The alignment of the L-alanine-derived units through non-covalent interactions induces a preferred rotational form (rotamer) in the ligand, which in turn transfers chiral information to the metal center, enabling control over the stereoselectivity of the reaction. uni-muenchen.de

In another approach, palladium (II) complexes featuring ligands derived from L-alanine ethyl ester hydrochloride have been developed. rsc.org These well-defined, air- and moisture-stable complexes have proven to be effective catalysts for important carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura and Mizoroki–Heck cross-couplings, under mild conditions. rsc.org The use of such phosphine-free catalyst systems is gaining traction due to their increased stability and cost-effectiveness. rsc.org

Furthermore, enzymatic catalysis represents a highly sustainable approach. The enzyme α-amino acid ester acyltransferase has been utilized to directly synthesize the dipeptide L-alanyl-L-glutamine (Ala-Gln) using L-alanine ethyl ester hydrochloride and L-glutamine as substrates. nih.gov This biocatalytic method offers high conversion efficiency and an environmentally friendly process compared to traditional chemical synthesis routes. nih.gov

Integration in Multicomponent Reactions and Complex Molecule Assembly

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules in a single step. L-Alanine ethyl ester hydrochloride has emerged as a valuable component in such reactions.

One significant application is its use in a four-component reaction (4CR) to produce complex heterocyclic structures. For instance, the reaction of L-alanine ethyl ester hydrochloride with N-ethylmaleimide, 2-azidobenzaldehyde, and phenacyl bromide under microwave conditions yields tetrahydro-pyrrolobenzodiazepine derivatives. frontiersin.org This process involves the in-situ formation of an azomethine ylide from the alanine ester, which then undergoes a [3+2] cycloaddition, followed by N-alkylation and a Staudinger/aza-Wittig reaction to assemble the complex scaffold. frontiersin.org

The compound is also integral to asymmetric 1,3-dipolar cycloaddition reactions for creating enantiomerically enriched pyrrolidines. ua.es In these metal-catalyzed MCRs, an azomethine ylide is generated from an α-amino ester like L-alanine ethyl ester hydrochloride and an aldehyde (e.g., ethyl glyoxylate). Its subsequent reaction with a dipolarophile, catalyzed by a chiral silver-BINAP complex, allows for the diastereoselective and enantioselective formation of highly functionalized pyrrolidine (B122466) rings, which are common cores in many biologically active compounds. ua.es

Reaction TypeReactants Including L-Alanine Ethyl Ester HydrochlorideKey Catalyst/ConditionsComplex ProductReference
Four-Component Reaction (4CR)L-alanine ethyl ester hydrochloride, N-ethylmaleimide, 2-azidobenzaldehyde, phenacyl bromideMicrowave, AcetonitrileTetrahydro-pyrrolobenzodiazepine derivatives frontiersin.org
Asymmetric 1,3-Dipolar CycloadditionL-alanine ethyl ester hydrochloride, ethyl glyoxylate, N-methylmaleimidebinap·Ag(I) complexEnantiomerically enriched pyrrolidines ua.es

Advanced Biomaterials and Polymer Science Applications

The unique properties of L-alanine are being harnessed through its ethyl ester derivative to create advanced biomaterials and polymers with tailored functionalities.

A key area of research is the synthesis of poly(L-alanine) (polyAla), a polypeptide with important structural and self-assembly properties. acs.org Using the enzyme papain as a catalyst, L-alanine ethyl ester hydrochloride can be polymerized in an aqueous environment. Research has shown that the reaction conditions, particularly pH, have a profound impact on the resulting polymer. At neutral pH, shorter polymer chains (up to 11 residues) with a random coil structure are formed. acs.org However, under alkaline conditions (pH 11), longer chains with up to 16 residues are produced, which adopt a distinct β-sheet conformation and self-assemble into macromolecular fibrils. acs.org This control over polymer length and secondary structure is crucial for developing polypeptide-based bulk materials inspired by natural proteins like spider silk. acs.org

L-Alanine ethyl ester hydrochloride is also used in the chemoenzymatic synthesis of terminal-functionalized peptides. rsc.org It can be reacted with acryloyl chloride to form N-acryloyl-L-alanine ethyl ester. This functionalized monomer can then be incorporated at the end of a growing peptide chain during a papain-catalyzed polymerization of other amino acid esters. This method provides a straightforward, one-pot approach to creating peptide-based polymers with specific terminal functionalities for various applications. rsc.org

In the realm of inorganic-organic hybrid biomaterials, alanine derivatives are being grafted onto nanoparticles to enhance their biological performance. In one study, L-alanine methyl ester hydrochloride (a closely related ester) was grafted onto hydroxyapatite (B223615) (HAp) nanoparticles. mdpi.com The resulting alanine-grafted HAp showed a higher level of reactivity and more uniform distribution compared to grafting with pure L-alanine, leading to improved protein adsorption and good viability of human osteoblastic cells, making it a promising material for regenerative medicine. mdpi.com

Application AreaProcessKey FindingPotential UseReference
Polymer SciencePapain-catalyzed polymerization of L-alanine ethyl ester hydrochlorideAlkaline pH yields longer poly(L-alanine) chains that form β-sheets and self-assemble into fibrils.Polypeptide-based bulk materials (e.g., synthetic silk) acs.org
BiomaterialsGrafting of alanine esters onto hydroxyapatite nanoparticlesEnhanced protein adsorption and human osteoblastic cell viability.Regenerative medicine mdpi.com
Polymer ChemistryChemoenzymatic polymerization with a functionalized alanine esterFacile, one-pot synthesis of terminal-functionalized peptides.Custom polymeric architectures rsc.org

Pharmacological and Biomedical Research beyond Intermediate Synthesis

While widely used as a synthetic intermediate in drug development, L-alanine ethyl ester hydrochloride and its derivatives are now being investigated for their own direct pharmacological and biomedical activities. chemimpex.com

A groundbreaking application is in the field of advanced medical imaging. Researchers have developed [1-¹³C]-L-alanine ethyl ester as a novel probe for dissolution dynamic nuclear polarization (DNP) magnetic resonance imaging. nih.gov This probe can readily cross cell membranes and is sensitive to the physiological pH range. Upon entering a cell, it is hydrolyzed to [1-¹³C]-L-alanine. The chemical shift of the ester is pH-dependent, while the resulting alanine signal is not, allowing for the simultaneous measurement of both extracellular and intracellular pH in vivo. nih.gov This provides a powerful tool for studying metabolic diseases like cancer and inflammation, which are often associated with aberrant pH levels. nih.gov

Beyond diagnostics, some research suggests direct therapeutic potential. L-Alanine ethyl ester hydrochloride has been reported to exhibit antiviral properties against infectious bacteria such as Escherichia coli and Chlamydia, potentially by interfering with the synthesis of essential bacterial proteins. biosynth.com Furthermore, as an amino acid derivative, it is explored for its ergogenic effects. Such derivatives are thought to influence the secretion of anabolic hormones, provide a source of energy during exercise, and enhance mental performance under stress. medchemexpress.commedchemexpress.com

Computational Design and Prediction of New Derivatives with Desired Properties

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. Techniques like Density Functional Theory (DFT) are used to model and predict the properties of novel compounds, guiding synthetic efforts toward derivatives with enhanced activity and desired characteristics. acs.org

In the context of L-alanine ethyl ester hydrochloride, computational approaches can be envisioned to design new derivatives for a variety of applications. For example, by modeling modifications to the core structure, chemists can predict how changes will affect reactivity in catalytic systems, self-assembly behavior in polymer applications, or binding affinity to a biological target. mdpi.comdcu.ie

The design process for new carnosine analogues, for instance, involves a rational approach to create derivatives with improved stability and activity. mdpi.com Similarly, computational studies can predict the stability of different isomers (e.g., Z- vs. E-forms) of new molecules, ensuring that synthetic efforts are focused on the most stable and likely most active conformation. acs.org By calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and dipole moment, researchers can gain insight into the electronic characteristics and potential intermolecular interactions of newly designed derivatives of L-alanine ethyl ester hydrochloride before they are ever synthesized in a lab. This predictive power helps to streamline the development of new catalysts, materials, and therapeutic agents.

Q & A

Q. What is the role of L-alanine ethyl ester hydrochloride in solid-phase peptide synthesis (SPPS), and how does it enhance coupling efficiency?

L-Alanine ethyl ester hydrochloride acts as a protected amino acid derivative, where the ethyl ester group safeguards the carboxyl moiety during peptide elongation. Its hydrochloride salt improves solubility in polar solvents (e.g., DMF), facilitating activation by coupling reagents like HATU or DCC. Critical parameters include stoichiometric ratios (1.2–2.0 equivalents relative to resin-bound amines) and reaction times (30–120 min) to minimize racemization . Post-coupling, the ester is cleaved under basic conditions (e.g., piperidine) to expose the carboxyl group for subsequent reactions.

Q. How is L-alanine ethyl ester hydrochloride utilized as an intermediate in prodrug synthesis?

The compound serves as a prodrug precursor by masking polar functional groups (e.g., carboxylic acids) to improve membrane permeability. For example, in nucleotide prodrugs like ProTides, its ethyl ester reacts with phosphorodichloridates to form phosphoramidate intermediates. Key methodological considerations include temperature control (−78°C to 0°C) to suppress side reactions and anhydrous conditions to prevent hydrolysis . Post-synthesis, HPLC or LC-MS is recommended to validate purity and regiochemical fidelity.

Q. What safety protocols are essential when handling L-alanine ethyl ester hydrochloride in laboratory settings?

While not classified as hazardous under GHS, standard precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during weighing or reactions to avoid inhalation of fine particles.
  • Storage: Hygroscopic; store in sealed containers under inert gas (argon or nitrogen) at 2–8°C .
  • Spill management: Neutralize with sodium bicarbonate and dispose via approved chemical waste channels.

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of L-alanine ethyl ester hydrochloride in sterically hindered peptide sequences?

Steric hindrance in branched or cyclic peptides often reduces coupling yields. Strategies include:

  • Activation reagents: Switch from HOBt/DIC to Oxyma Pure/DIC for reduced racemization and improved kinetics.
  • Solvent optimization: Use DCM:DMF (1:1) instead of pure DMF to enhance reagent diffusion.
  • Microwave-assisted synthesis: Apply controlled microwave irradiation (50°C, 30 W) to accelerate reaction rates .
  • Post-coupling analysis: Employ MALDI-TOF or ESI-MS to detect incomplete couplings and adjust stoichiometry iteratively.

Q. What experimental approaches resolve contradictions in reported substrate specificity of L-alanine ethyl ester hydrochloride in transporter assays?

Discrepancies in transporter affinity (e.g., SNAT2) may arise from impurities or solvent interference. To validate results:

  • Purification: Recrystallize the compound from ethanol/ether to ≥99% purity (verified by NMR).
  • Buffer compatibility: Avoid phosphate buffers if studying pH-sensitive transport; use HEPES (pH 7.4) with 0.01% BSA to stabilize proteins .
  • Competitive assays: Co-incubate with non-radiolabeled L-alanine to confirm competitive inhibition curves (IC₅₀ values).

Q. How does L-alanine ethyl ester hydrochloride function as a substrate in biocatalytic reactions, and what are its limitations in enzyme-mediated transformations?

The compound serves as an acyl donor in protease- or lipase-catalyzed transesterification. For example, in D-aminopeptidase-mediated polymerization, its ethyl ester group is hydrolyzed to generate reactive acyl-enzyme intermediates. Limitations include:

  • Enantioselectivity: Enzymes like subtilisin may favor L- over D-forms, requiring chiral HPLC to monitor enantiomeric excess .
  • Solvent tolerance: Enzyme activity drops in >20% organic solvents; use tert-butanol or ionic liquids to improve compatibility.

Q. What analytical techniques are critical for characterizing L-alanine ethyl ester hydrochloride in complex reaction mixtures?

  • NMR spectroscopy: ¹H NMR (CDCl₃ or D₂O) identifies characteristic signals: δ 1.17 ppm (CH₃CH), 4.01 ppm (OCH₂), and 3.37 ppm (NCH) .
  • Mass spectrometry: ESI-MS in positive ion mode detects [M+H]⁺ at m/z 154.6 (C₅H₁₂ClNO₂).
  • Chiral HPLC: Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to confirm enantiopurity .

Q. How does the stability of L-alanine ethyl ester hydrochloride vary under different pH and temperature conditions?

  • Acidic conditions (pH <3): Stable for >24 hrs due to protonated amine preventing ester hydrolysis.
  • Neutral/basic conditions (pH ≥7): Rapid hydrolysis (t₁/₂ ~2 hrs at 25°C) generates L-alanine and ethanol.
  • Thermal degradation: Above 80°C, decomposition yields NH₃ and acetaldehyde (GC-MS monitoring advised) .

Q. What strategies mitigate racemization during the synthesis of L-alanine ethyl ester hydrochloride derivatives?

Racemization occurs via base-induced enolization. Mitigation methods:

  • Low-temperature reactions: Conduct couplings at −20°C to slow enolate formation.
  • Mild bases: Replace triethylamine with DIEA or NMM to reduce basicity.
  • Additives: Include Hünig’s base or Oxyma Pure to stabilize activated intermediates .

Q. How can isotopic labeling of L-alanine ethyl ester hydrochloride enhance metabolic tracking in pharmacokinetic studies?

Isotopic analogs (e.g., ¹³C or ¹⁵N) enable precise tracing of absorption and metabolism. For example:

  • ¹³C-labeled ethyl group: Synthesize using ¹³C-ethanol in HCl-catalyzed esterification (60°C, 12 hrs).
  • Applications: LC-MS/MS quantifies labeled metabolites in plasma or tissues, revealing biodistribution patterns .

Methodological Notes

  • Synthesis optimization: For scaled-up reactions (>10 mmol), replace THF with MTBE to improve solubility and reduce solvent costs .
  • Contradiction resolution: If enzymatic assays yield inconsistent data, validate enzyme activity with a control substrate (e.g., Z-Gly-Pro-AMC for peptidases) .
  • Data reproducibility: Pre-dry the compound under vacuum (40°C, 2 hrs) to eliminate residual moisture affecting reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.